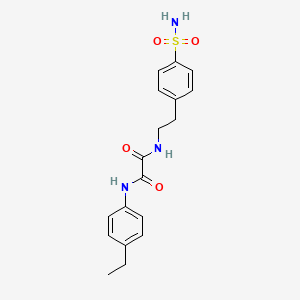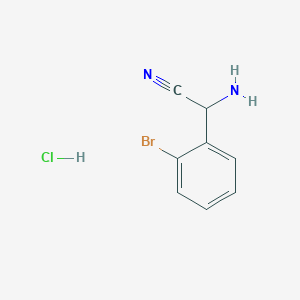
2-Amino-2-(2-bromophenyl)acetonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-bromophenyl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 1613253-70-5 . It has a molecular weight of 247.52 and its IUPAC name is amino (2-bromophenyl)acetonitrile hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H . This indicates that the compound contains a bromophenyl group, an amino group, and an acetonitrile group.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 247.52 . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the sources I found.作用机制
The mechanism of action of 2-Amino-2-(2-bromophenyl)acetonitrile hydrochloride involves the inhibition of MAO and AChE enzymes. MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, while AChE is responsible for the breakdown of acetylcholine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors such as dosage, route of administration, and duration of exposure. Some studies have shown that the compound can improve cognitive function and memory in animal models, while others have shown that it can have neurotoxic effects at high doses.
实验室实验的优点和局限性
One of the main advantages of using 2-Amino-2-(2-bromophenyl)acetonitrile hydrochloride in lab experiments is its ability to selectively inhibit specific enzymes, which can help researchers better understand the role of these enzymes in various physiological processes. However, the compound can be toxic at high doses and may require careful handling and disposal.
未来方向
There are many potential future directions for research involving 2-Amino-2-(2-bromophenyl)acetonitrile hydrochloride. One area of interest is the development of new drugs that target specific enzymes involved in neurotransmitter regulation. Another area of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to better understand the long-term effects of the compound on behavior and cognition.
合成方法
The synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile hydrochloride involves the reaction of 2-bromobenzylamine with acetonitrile in the presence of a base, followed by the addition of hydrochloric acid. The compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for research purposes.
科学研究应用
2-Amino-2-(2-bromophenyl)acetonitrile hydrochloride has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes play a critical role in the regulation of neurotransmitters in the brain, and their inhibition can lead to changes in behavior and cognition.
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
属性
IUPAC Name |
2-amino-2-(2-bromophenyl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVAKNOBNKYOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

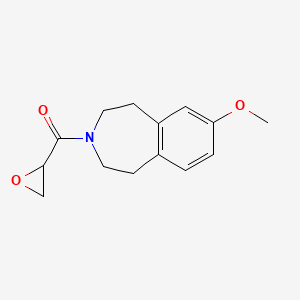
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)

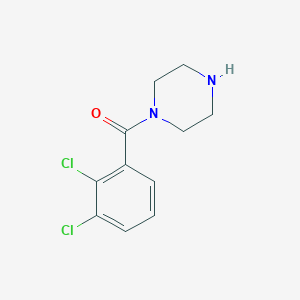
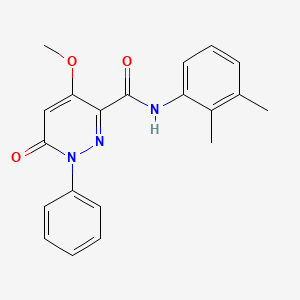
![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)
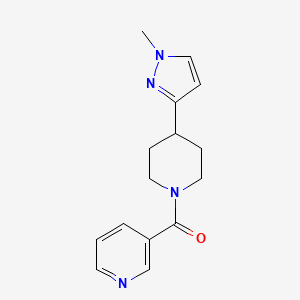
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)

![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)
